
3-(3-Methylpiperidine-1-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylpiperidine-1-carbonyl)benzoic acid, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBC is a white crystalline powder that has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid is not well understood. However, it has been suggested that 3-(3-Methylpiperidine-1-carbonyl)benzoic acid may exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to have various biochemical and physiological effects. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the body. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has also been found to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation and pain. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to have analgesic and antipyretic effects, which may be due to its ability to inhibit the activity of COX-2 and reduce the production of PGE2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Methylpiperidine-1-carbonyl)benzoic acid in lab experiments is its potential to be developed into novel therapeutics for the treatment of various diseases. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to have anticancer, anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using 3-(3-Methylpiperidine-1-carbonyl)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-(3-Methylpiperidine-1-carbonyl)benzoic acid. One of the future directions is to study the mechanism of action of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid in more detail. Understanding the mechanism of action of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid may help in the development of more effective drugs based on 3-(3-Methylpiperidine-1-carbonyl)benzoic acid. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid in more detail. This may help in the optimization of the dosage and administration of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid in clinical settings. Additionally, future research could focus on the development of novel formulations of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid involves the reaction of 3-methylpiperidine-1-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Scientific Research Applications
3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to have potential applications in various fields of scientific research. One of the most significant applications of 3-(3-Methylpiperidine-1-carbonyl)benzoic acid is in the field of medicinal chemistry. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has been found to have anticancer properties and has been used in the development of novel cancer therapeutics. 3-(3-Methylpiperidine-1-carbonyl)benzoic acid has also been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of drugs for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-3-7-15(9-10)13(16)11-5-2-6-12(8-11)14(17)18/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABTWRCSCWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpiperidine-1-carbonyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


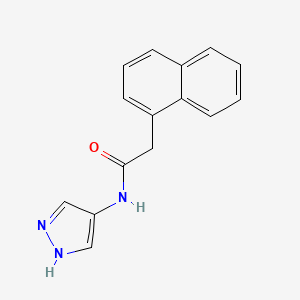

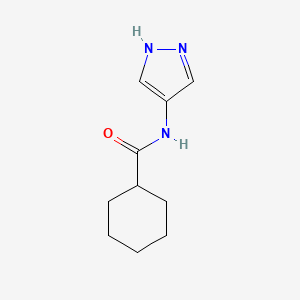
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

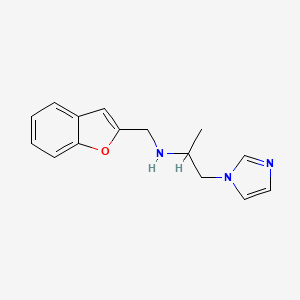
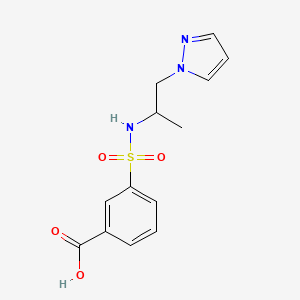
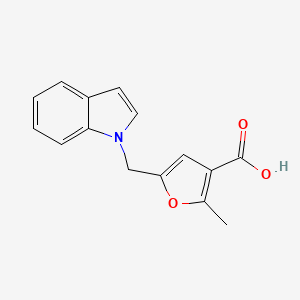
![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)